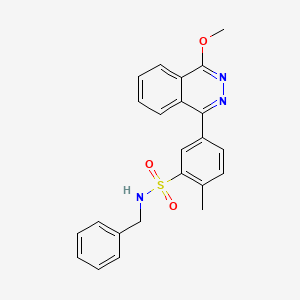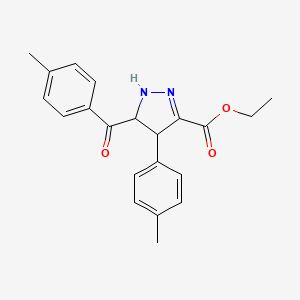![molecular formula C24H19N3O5 B4025970 3a-methyl-5-(3-nitrophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B4025970.png)
3a-methyl-5-(3-nitrophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Overview
Description
3a-methyl-5-(3-nitrophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex heterocyclic compound. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure with multiple fused rings, making it an interesting subject for synthetic and biological studies.
Preparation Methods
The synthesis of 3a-methyl-5-(3-nitrophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves several steps. One common method is the intramolecular nitrile oxide cycloaddition (INOC) reaction. This method starts with the preparation of 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes, which undergo cycloaddition to form the desired oxazole ring system . The reaction conditions typically involve the use of a catalyst and specific temperature control to ensure high yield and purity.
Chemical Reactions Analysis
3a-methyl-5-(3-nitrophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its potential antimicrobial and anticancer properties are being explored in preclinical studies.
Industry: The compound’s stability and reactivity make it suitable for use in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3a-methyl-5-(3-nitrophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial growth by targeting bacterial enzymes involved in cell wall synthesis . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives, such as:
1,3,4-thiadiazole derivatives: Known for their antimicrobial activity.
Oxazolines: Used in the synthesis of natural products and pharmaceuticals.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Explored for their anticancer properties.
3a-methyl-5-(3-nitrophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione stands out due to its unique fused ring structure and diverse reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3a-methyl-5-(3-nitrophenyl)-2,3-diphenyl-3,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-24-20(16-9-4-2-5-10-16)26(17-11-6-3-7-12-17)32-21(24)22(28)25(23(24)29)18-13-8-14-19(15-18)27(30)31/h2-15,20-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSGPBIVRHWILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(N(OC1C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-adamantyl)-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B4025887.png)
![3-methyl-N-[[2-nitro-4-(trifluoromethyl)phenyl]carbamothioyl]butanamide](/img/structure/B4025906.png)
![N-bicyclo[2.2.1]hept-2-yl-2,5-dichlorobenzenesulfonamide](/img/structure/B4025914.png)
![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4025921.png)

![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)tryptophan](/img/structure/B4025945.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4025949.png)
![4-[4-(4-HYDROXY-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)BUTA-1,3-DIYN-1-YL]-2,2,6,6-TETRAMETHYLPIPERIDIN-4-OL](/img/structure/B4025950.png)
![[2-Hydroxy-2-(4-nitrophenyl)ethyl] piperidine-1-carbodithioate](/img/structure/B4025955.png)

![7-tert-butyl-2-[4-(methylthio)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4025972.png)
![1-(methoxymethyl)-N-[2-(2-phenoxyethoxy)phenyl]cyclobutanecarboxamide](/img/structure/B4025976.png)
![5-(4-Cyclohexylphenyl)-3-[3-(methoxymethyl)pyrrolidin-1-yl]-1,2,4-triazine](/img/structure/B4025987.png)
![N-[2-[1-(1H-imidazol-5-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B4025995.png)
